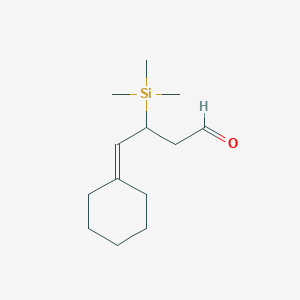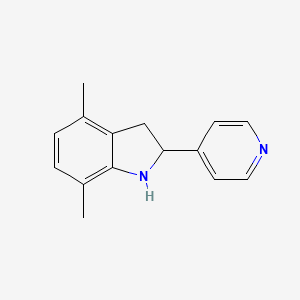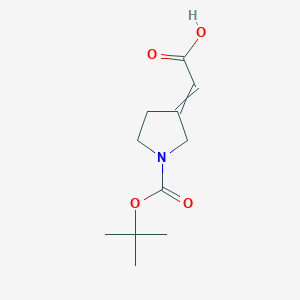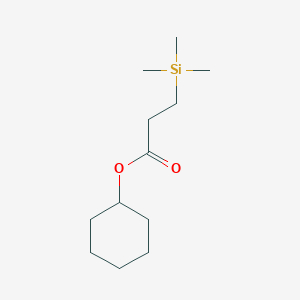
4-Cyclohexylidene-3-(trimethylsilyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylidene-3-(trimethylsilyl)butanal is an organic compound with the molecular formula C13H24OSi It is characterized by the presence of a cyclohexylidene group and a trimethylsilyl group attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylidene-3-(trimethylsilyl)butanal typically involves the reaction of cyclohexanone with trimethylsilylacetylene in the presence of a strong base, such as sodium hydride. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylidene-3-(trimethylsilyl)butanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with various functional groups replacing the trimethylsilyl group.
Scientific Research Applications
4-Cyclohexylidene-3-(trimethylsilyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexylidene-3-(trimethylsilyl)butanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclohexylidene-3-(trimethylsilyl)butanone
- 4-Cyclohexylidene-3-(trimethylsilyl)butanol
- 4-Cyclohexylidene-3-(trimethylsilyl)butanoic acid
Uniqueness
4-Cyclohexylidene-3-(trimethylsilyl)butanal is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both cyclohexylidene and trimethylsilyl groups allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
89375-89-3 |
|---|---|
Molecular Formula |
C13H24OSi |
Molecular Weight |
224.41 g/mol |
IUPAC Name |
4-cyclohexylidene-3-trimethylsilylbutanal |
InChI |
InChI=1S/C13H24OSi/c1-15(2,3)13(9-10-14)11-12-7-5-4-6-8-12/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
DIAIRDCFCSUPGC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CC=O)C=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11880325.png)
![4-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11880329.png)



![7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880336.png)
![Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo-](/img/structure/B11880345.png)


![8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole](/img/structure/B11880370.png)

![8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11880386.png)

